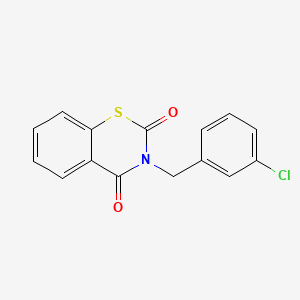

3-(3-chlorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(3-chlorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione" is a derivative of the benzothiazine class, which is a heterocyclic compound containing a benzene ring fused to a thiazine ring. The presence of the chlorobenzyl group suggests potential for bioactivity, as chlorinated aromatic compounds often exhibit various biological properties.

Synthesis Analysis

The synthesis of benzothiazine derivatives typically involves the reaction of o-aminobenzyl alcohol with thiourea in the presence of hydrochloric acid, as described in the synthesis of 2-imino-4H-3,1-benzothiazine . This method could potentially be adapted for the synthesis of "3-(3-chlorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione" by introducing the appropriate chlorobenzyl substituent at the correct stage of the reaction.

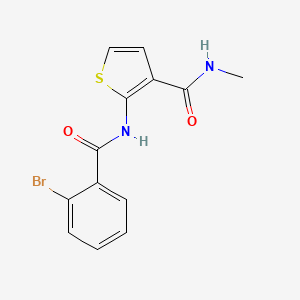

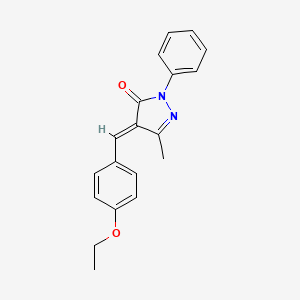

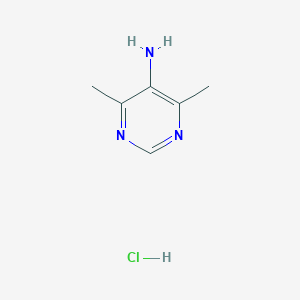

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is characterized by spectroscopic methods such as FT-IR, H-NMR, and 13C-NMR . These techniques allow for the determination of the compound's functional groups, the position of substituents on the rings, and the overall confirmation of the molecular structure.

Chemical Reactions Analysis

Benzothiazine derivatives can undergo various chemical reactions, including substitution reactions with electron-rich heterocycles under basic catalysis . This suggests that "3-(3-chlorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione" could potentially participate in similar reactions, leading to a range of substitution products.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives are influenced by their molecular structure. The presence of the chlorobenzyl group in "3-(3-chlorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione" would affect properties such as solubility, melting point, and reactivity. These properties are essential for understanding the compound's behavior in different environments and potential applications in pharmaceuticals or materials science.

Relevant Case Studies

Although no specific case studies on "3-(3-chlorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione" are provided, the synthesis and characterization of similar compounds, such as 3-benzoyl-2-hydroxy-3a-[(3-methylquinoxalin-2-yl)methyl]-1H-pyrrolo[2,1-c][1,4]benzothiazine-1,4(3aH)-dione, have been reported . These studies offer insights into the potential applications and bioactivity of benzothiazine derivatives, which could be relevant for the compound .

Applications De Recherche Scientifique

Synthetic Strategies and Biological Potential : Benzothiazines, characterized by a heterocyclic structure that combines a benzene ring with a thiazine ring, exhibit significant biological and industrial utility. These compounds are recognized for their potential as herbicides and in drug discovery, offering promising avenues for treating a variety of diseases such as cancer, hypertension, and infections due to their nitrogen-sulfur axis and structural similarities to phenothiazine drugs. Synthetic strategies for benzothiazine derivatives often involve multi-component reactions, yielding high potential yields and showcasing the versatility of benzothiazines in chemical synthesis and pharmaceutical applications (Mir, Dar, & Dar, 2020).

Biological Activities and Therapeutic Applications : The review of 3-aryl-2H,4H-benz(e)(1,3)oxazine-2,4-diones and thiosalicylanilides, which share structural similarities with benzothiazines, highlights their broad spectrum of biological activities. These activities include antibacterial, antituberculous, antimycotic, anthelmintic, and neuroleptic properties, which can be modulated through structural modifications. This demonstrates the potential of benzothiazine derivatives in developing new therapeutic agents (Waisser & Kubicová, 1993).

Anticancer and Antipsychotic Properties : Benzothiazines are a core structure in many bioactive molecules, displaying a range of pharmacological activities. The 1,4-benzothiazine moiety, in particular, has been explored for its anticancer and antipsychotic properties, underscoring the importance of benzothiazine derivatives in medicinal chemistry. This versatility is attributed to their ability to interact with various biological targets, offering insights into their potential utility in treating diseases, including various cancer types (Rai, Singh, Raj, & Saha, 2017).

Mécanisme D'action

Mode of Action

Based on its structural similarity to other benzothiazine derivatives, it may interact with its targets through a combination of covalent and non-covalent interactions . These interactions could lead to changes in the conformation or activity of the target molecules .

Biochemical Pathways

Benzothiazine derivatives are known to be involved in various biochemical processes, including oxidative stress response and inflammation . The compound may affect these pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Based on its structural similarity to other benzothiazine derivatives, it may exert anti-inflammatory and antioxidant effects .

Propriétés

IUPAC Name |

3-[(3-chlorophenyl)methyl]-1,3-benzothiazine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2S/c16-11-5-3-4-10(8-11)9-17-14(18)12-6-1-2-7-13(12)20-15(17)19/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVQQIDNQDOZBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)S2)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chlorobenzyl)-2H-1,3-benzothiazine-2,4(3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(acetylamino)phenyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2515138.png)

![N-Methyl-1-[(2R,3S)-1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine](/img/structure/B2515147.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2515152.png)

![6,8-Dibromo-3-{[4-(2-furylcarbonyl)piperazinyl]carbonyl}chromen-2-one](/img/structure/B2515154.png)